molecular formula C15H22N2O5 B4892023 [1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol

[1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol

Cat. No. B4892023
M. Wt: 310.35 g/mol
InChI Key: XNFLMYHFXMQTQQ-UHFFFAOYSA-N
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Description

[1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol, also known as DNOP, is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. DNOP is a synthetic compound that is commonly used to study the function of certain receptors in the brain. In

Mechanism of Action

[1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol selectively activates the sigma-1 receptor, which is a transmembrane protein that is involved in a variety of cellular processes. Activation of the sigma-1 receptor by [1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol leads to the modulation of intracellular signaling pathways, which can ultimately affect gene expression and cellular function.
Biochemical and physiological effects:
Studies have shown that [1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol can have a variety of biochemical and physiological effects. For example, [1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol has been shown to increase the release of certain neurotransmitters, such as dopamine and acetylcholine, which can affect cognitive function. [1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

[1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol has several advantages as a pharmacological tool for scientific research. For example, [1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol is highly selective for the sigma-1 receptor, which allows researchers to study the effects of sigma-1 receptor activation without the confounding effects of other receptors. Additionally, [1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol is stable and can be easily synthesized, which makes it a convenient tool for researchers. However, there are also limitations to the use of [1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol in lab experiments. For example, [1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

For research include studying the role of the sigma-1 receptor in neurodegenerative diseases and developing new compounds that are more selective and potent than [1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol.

Synthesis Methods

[1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol is synthesized through a multi-step process that involves the reaction of 4,5-dimethoxy-2-nitrobenzyl chloride with piperidine. The resulting intermediate is then reduced to form [1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol. This synthesis method has been optimized and is now widely used in scientific research.

Scientific Research Applications

[1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol is commonly used as a pharmacological tool to study the function of certain receptors in the brain. Specifically, [1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol has been shown to selectively activate the sigma-1 receptor, which is involved in a variety of physiological and pathological processes. By studying the effects of [1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol on the sigma-1 receptor, researchers hope to gain a better understanding of the role of this receptor in the brain.

properties

IUPAC Name

[1-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c1-21-14-7-11(13(17(19)20)8-15(14)22-2)9-16-6-4-3-5-12(16)10-18/h7-8,12,18H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFLMYHFXMQTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CN2CCCCC2CO)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5343664

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